molecular formula C22H29N3O B12048885 4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine

4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine

Cat. No.: B12048885
M. Wt: 351.5 g/mol
InChI Key: VLRHMUSQPRNDPO-XQNSMLJCSA-N
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Description

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine is a synthetic organic compound with the molecular formula C22H29N3O. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylbenzyl group and an ethoxyphenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine typically involves the reaction of 4-(2,4-dimethylbenzyl)piperazine with 4-ethoxybenzaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to receptor binding and enzyme inhibition.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dimethylbenzyl)-1-piperazinyl)-N-(4-(methylthio)benzylidene)amine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-N-[(E)-(4-ethoxyphenyl)methylidene]amine is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethylbenzyl and ethoxyphenylmethylidene groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C22H29N3O/c1-4-26-22-9-6-20(7-10-22)16-23-25-13-11-24(12-14-25)17-21-8-5-18(2)15-19(21)3/h5-10,15-16H,4,11-14,17H2,1-3H3/b23-16+

InChI Key

VLRHMUSQPRNDPO-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=C(C=C(C=C3)C)C

Origin of Product

United States

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